molecular formula C11H18N4 B1458659 4-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine CAS No. 1955514-36-9

4-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine

Cat. No. B1458659
M. Wt: 206.29 g/mol
InChI Key: HURBZETWYQJZAX-UHFFFAOYSA-N
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Description

The compound “4-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine” is a derivative of piperidine . Piperidine is an organic compound and is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs .


Synthesis Analysis

The synthesis of piperidine derivatives often involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group . Another method involves the Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and varies based on the specific derivative. For example, 4-Piperidone, a derivative of piperidine, has the molecular formula OC(CH2)4NH .


Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary greatly depending on the specific derivative. For example, 4-Piperidone has a boiling point of 79 °C (174 °F; 352 K) .

Safety And Hazards

Piperidine derivatives can pose various safety hazards. For example, thermal decomposition can lead to the release of irritating gases and vapors. The product can cause burns of eyes, skin, and mucous membranes. It is also flammable, and containers may explode when heated .

Future Directions

Piperidine and its derivatives play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-[4-(cyclopropylmethyl)-1,2,4-triazol-3-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-2-9(1)7-15-8-13-14-11(15)10-3-5-12-6-4-10/h8-10,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURBZETWYQJZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=NN=C2C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine
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4-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine
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4-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 4
4-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 5
4-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 6
4-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine

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